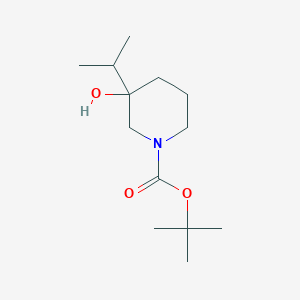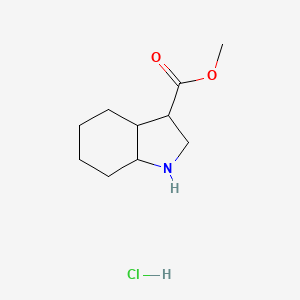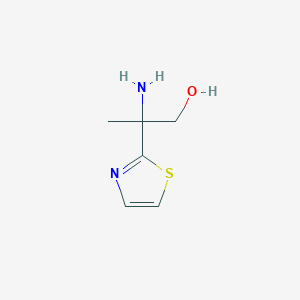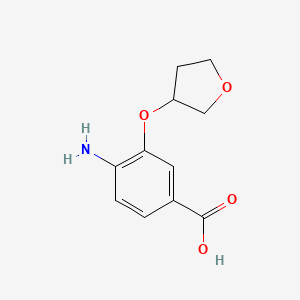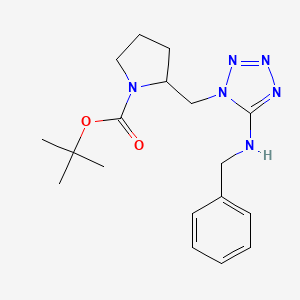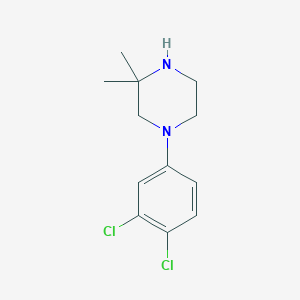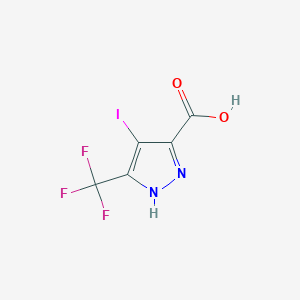![molecular formula C7H9N3O2 B13549399 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azidobicyclo[310]hexane-1-carboxylic acid is a unique organic compound characterized by its azido group and bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the photochemical decomposition of pyrazolines, which provides a practical route to the desired bicyclic structure . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
While specific industrial production methods for 4-Azidobicyclo[31The use of transition metal catalysis and photoredox catalysis are potential methods for industrial-scale production .
化学反应分析
Types of Reactions
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Cycloaddition Reactions: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction Reactions: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Major Products
Substitution Reactions: Substituted bicyclohexane derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-substituted bicyclohexane derivatives.
科学研究应用
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the reactivity of the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the bicyclic scaffold.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane Derivatives: These compounds share a similar bicyclic structure but differ in the position and nature of the substituents.
Bicyclo[3.1.0]hexane Derivatives: Compounds with different functional groups attached to the bicyclic scaffold.
Uniqueness
4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various applications. The combination of the bicyclic structure and the azido group makes it a valuable compound in synthetic chemistry and materials science.
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9N3O2/c8-10-9-5-1-2-7(6(11)12)3-4(5)7/h4-5H,1-3H2,(H,11,12) |
InChI 键 |
MKPNYTOSTFBRBE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC2C1N=[N+]=[N-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



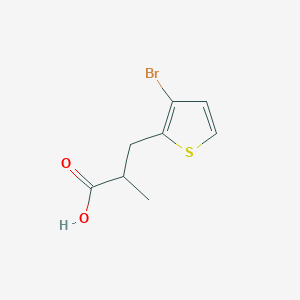
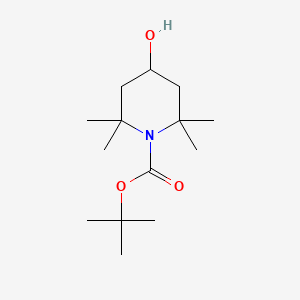
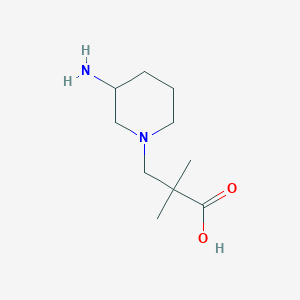
![[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
